2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride
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Overview
Description
2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C8H11Cl2F3N2. It is a derivative of pyridine, characterized by the presence of a trifluoromethyl group at the 6-position and an ethan-1-amine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloro-6-(trifluoromethyl)pyridine.
Nucleophilic Substitution: The 2-chloro-6-(trifluoromethyl)pyridine undergoes nucleophilic substitution with ethylamine to form 2-[6-(trifluoromethyl)pyridin-2-yl]ethan-1-amine.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed in substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of 2-[6-(methyl)pyridin-2-yl]ethan-1-amine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride
- 2-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride
- 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine dihydrochloride
Comparison:
- Uniqueness: The position of the trifluoromethyl group in 2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride provides unique steric and electronic properties, influencing its reactivity and interaction with biological targets.
- Reactivity: The compound’s reactivity can differ significantly based on the position of the trifluoromethyl group, affecting its suitability for various applications .
Properties
Molecular Formula |
C8H11Cl2F3N2 |
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Molecular Weight |
263.08 g/mol |
IUPAC Name |
2-[6-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H9F3N2.2ClH/c9-8(10,11)7-3-1-2-6(13-7)4-5-12;;/h1-3H,4-5,12H2;2*1H |
InChI Key |
LCWJUPHACCTHMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)CCN.Cl.Cl |
Origin of Product |
United States |
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